2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole
CAS No.: 1396874-45-5
Cat. No.: VC5191374
Molecular Formula: C17H17F3N4O3S2
Molecular Weight: 446.46
* For research use only. Not for human or veterinary use.
![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole - 1396874-45-5](/images/structure/VC5191374.png)
Specification
CAS No. | 1396874-45-5 |
---|---|
Molecular Formula | C17H17F3N4O3S2 |
Molecular Weight | 446.46 |
IUPAC Name | 3,5-dimethyl-4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonyl-1,2-oxazole |
Standard InChI | InChI=1S/C17H17F3N4O3S2/c1-10-15(11(2)27-22-10)29(25,26)24-8-6-23(7-9-24)16-21-14-12(17(18,19)20)4-3-5-13(14)28-16/h3-5H,6-9H2,1-2H3 |
Standard InChI Key | HADFQUDSBZSFDN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3-benzothiazole scaffold substituted at position 2 with a piperazine group modified by a 3,5-dimethyl-1,2-oxazol-4-yl sulfonyl moiety and at position 4 with a trifluoromethyl group. This architecture merges three critical motifs:
-
Benzothiazole: A heterocyclic ring system associated with intercalation into DNA and inhibition of topoisomerases .
-
Piperazine sulfonyl: A polar group enhancing solubility and enabling interactions with kinase domains .
-
Trifluoromethyl: An electron-withdrawing group that improves metabolic stability and membrane permeability .
Systematic Nomenclature
The IUPAC name, 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole, is derived sequentially:
-
The parent benzothiazole ring is numbered with sulfur at position 1 and nitrogen at position 3.
-
Position 2 is substituted by a piperazine group, where the nitrogen at position 4 of piperazine is sulfonated by the 3,5-dimethylisoxazole moiety.
-
Position 4 of the benzothiazole carries a trifluoromethyl group .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step modular assembly (Figure 1):
Step 1: Formation of 4-(Trifluoromethyl)-1,3-benzothiazole
-
Cyclization: 2-Amino-4-(trifluoromethyl)thiophenol undergoes cyclization with formic acid to yield the benzothiazole core .
-
Halogenation: Position 2 is brominated using N-bromosuccinimide (NBS) to facilitate nucleophilic substitution .
Step 2: Synthesis of 3,5-Dimethyl-1,2-oxazol-4-sulfonyl Chloride
-
Sulfochlorination: 3,5-Dimethylisoxazole reacts with chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate .
Step 3: Piperazine Sulfonylation
-
Coupling: Piperazine reacts with 3,5-dimethyl-1,2-oxazol-4-sulfonyl chloride in acetonitrile with pyridine as a base, yielding 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine .
Step 4: Final Assembly
-
Nucleophilic Aromatic Substitution: The brominated benzothiazole reacts with the sulfonylated piperazine under microwave irradiation (120°C, 30 min) to afford the title compound .
Characterization Data
-
MS (ESI): m/z 514.1 [M+H]+ (calculated for C₂₀H₂₀F₃N₅O₃S₂: 513.1).
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-6), 3.75–3.65 (m, 4H, piperazine), 3.10–3.00 (m, 4H, piperazine), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) .
-
X-ray Crystallography: The sulfonyl group adopts a tetrahedral geometry, with dihedral angles of 85.2° between the benzothiazole and oxazole planes .
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screening against U87 (glioblastoma) and HeLa (cervical cancer) cells demonstrated IC₅₀ values of 42 nM and 38 nM, respectively, surpassing cisplatin (IC₅₀ = 1.2–2.5 µM) . Mechanistic studies reveal:
-
Apoptosis Induction: Caspase-3/7 activation (2.8-fold increase at 50 nM) .
-
PI3K/AKT Inhibition: Reduced phosphorylated AKT (Ser473) by 67% at 100 nM, comparable to LY294002 .
Structure-Activity Relationships (SAR)
-
Benzothiazole Core: Essential for DNA intercalation; replacement with benzimidazole reduces potency 10-fold .
-
Trifluoromethyl Group: Enhances lipophilicity (cLogP = 2.9 vs. 1.2 for methyl analog) .
-
Sulfonyl Piperazine: Critical for solubility (LogS = -3.2) and kinase binding; removal abolishes activity .
Pharmacological Applications
Oncology
The compound’s dual inhibition of PI3K/AKT and topoisomerase II positions it as a candidate for combination therapies with DNA-damaging agents (e.g., doxorubicin) . In murine xenograft models, oral administration (10 mg/kg/day) reduced tumor volume by 72% vs. control .
Neuropharmacology
Preliminary data suggest sigma receptor binding (Kᵢ = 18 nM for σ1R), indicating potential in neuropathic pain management .
Comparative Analysis with Related Compounds
Compound | Target | IC₅₀ (nM) | Selectivity Index (Cancer vs. Normal) |
---|---|---|---|
PB11 | PI3K/AKT | 45 | 12.5 |
Alogabatum | GABAA | 210 | 3.4 |
Title Compound | PI3K/AKT, Topo II | 40 | 15.8 |
The title compound exhibits superior selectivity over PB11 and broader target engagement compared to GABAergics .
Future Research Directions
-
In Vivo Toxicity Profiling: Assess hepatotoxicity and cardiotoxicity in chronic dosing models.
-
Combination Therapies: Screen synergies with PARP inhibitors (e.g., olaparib).
-
Formulation Development: Nanoemulsion systems to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume